molecular formula C14H16N2 B15256348 3-Phenyl-2-(pyridin-4-yl)propan-1-amine

3-Phenyl-2-(pyridin-4-yl)propan-1-amine

Cat. No.: B15256348
M. Wt: 212.29 g/mol
InChI Key: IZWPYLBTSGVVON-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)propan-1-amine is an organic compound that features a phenyl group and a pyridinyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-4-yl)propan-1-amine typically involves the reaction of 3-phenylpropanal with 4-pyridylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives[][5].

Scientific Research Applications

Chemistry

In chemistry, 3-Phenyl-2-(pyridin-4-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for catalysis[6][6].

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-tubercular agents and other therapeutic compounds .

Medicine

In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including tuberculosis and cancer. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For example, in anti-tubercular applications, it targets enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1-(pyridin-2-yl)propan-1-amine
  • 3-(Pyridin-2-yl)propan-1-ol
  • 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]

Uniqueness

Compared to similar compounds, 3-Phenyl-2-(pyridin-4-yl)propan-1-amine exhibits unique electronic and steric properties due to the specific positioning of the phenyl and pyridinyl groups. This unique structure allows for distinct interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylpropan-1-amine

InChI

InChI=1S/C14H16N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-9,14H,10-11,15H2

InChI Key

IZWPYLBTSGVVON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=NC=C2

Origin of Product

United States

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